4-Fluorobenzenesulfonyl isocyanate

Catalog No.
S1898251
CAS No.
3895-25-8
M.F
C7H4FNO3S
M. Wt
201.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzenesulfonyl isocyanate

CAS Number

3895-25-8

Product Name

4-Fluorobenzenesulfonyl isocyanate

IUPAC Name

4-fluoro-N-(oxomethylidene)benzenesulfonamide

Molecular Formula

C7H4FNO3S

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C7H4FNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H

InChI Key

FHMRJRSOWRCSKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)N=C=O

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N=C=O

The exact mass of the compound 4-Fluorobenzenesulfonyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluorobenzenesulfonyl isocyanate is a highly reactive, bifunctional electrophilic building block widely procured for the synthesis of sulfonylureas, carbamates, and complex heterocyclic scaffolds [1]. Featuring both a moisture-sensitive sulfonyl isocyanate group and a para-fluorophenyl ring, it enables rapid, often catalyst-free coupling with primary amines and alcohols [2]. Unlike generic moisture scavengers, this compound is primarily selected for its unique electronic properties—specifically the strong electron-withdrawing nature of the sulfonyl group combined with the metabolic stability and distinct NMR/MS signature provided by the fluorine atom [3]. Its primary industrial and laboratory applications include serving as a critical precursor in medicinal chemistry for enzyme inhibitors, a dipole in multicomponent annulations, and a derivatizing agent for bioanalytical internal standards [1].

Substituting 4-fluorobenzenesulfonyl isocyanate with the cheaper, industry-standard p-toluenesulfonyl isocyanate (PTSI) or unsubstituted benzenesulfonyl isocyanate critically compromises downstream application performance [1]. In medicinal chemistry, the para-fluoro group provides specific steric and electronic interactions within enzyme active sites (such as Carbonic Anhydrase) that a methyl group or hydrogen cannot replicate, directly altering target affinity and isoform selectivity [2]. In advanced synthetic methodologies, such as Zn(II)-catalyzed multicomponent annulations, the strong electron-withdrawing nature of the fluorobenzenesulfonyl group is mandatory to activate the isocyanate moiety; standard aryl or alkyl isocyanates completely fail to react [1]. Furthermore, in analytical applications, the fluorine atom provides an essential, background-free 19F NMR handle and specific mass spectrometric fragmentation patterns required for custom internal standards [3].

Precursor Suitability in Zn(II)-Catalyzed [2+2+1] Spirooxindole Annulations

In the synthesis of complex spirooxindole scaffolds via Zn(II)-catalyzed [2+2+1] multicomponent annulations, the electronic properties of the isocyanate precursor dictate reaction success. 4-Fluorobenzenesulfonyl isocyanate possesses the requisite strong electron-withdrawing properties to form the necessary sulfur-containing spirocyclic intermediate, whereas standard aryl isocyanates fail to coordinate properly [1].

Evidence DimensionAnnulation Product Yield
Target Compound Data88–95% yield of spirooxindole products
Comparator Or BaselineBenzyl, phenyl, and benzoyl isocyanates
Quantified Difference88–95% yield vs. 0% yield (complete reaction failure)
ConditionsZn(II)-catalyzed multicomponent reaction with internal alkenes and diazooxindoles

Buyers synthesizing complex spirocyclic libraries must procure electron-deficient sulfonyl isocyanates like 4-FBSI, as generic isocyanates are completely unreactive in this pathway.

Impact of Para-Substitution on Carbonic Anhydrase II Inhibition Potency

When synthesizing arylsulfonylureido-based carbonic anhydrase inhibitors, the substitution pattern of the starting sulfonyl isocyanate directly impacts the binding affinity of the final drug candidate. Sulfonylureas derived from para-substituted isocyanates (such as the 4-fluoro derivative) demonstrate superior binding in the hCA II active site compared to ortho-substituted analogs [1].

Evidence DimensionhCA II Inhibition Potency
Target Compound DataHigh nanomolar target affinity for para-substituted derivatives
Comparator Or BaselineOrtho-methyl substituted derivatives (derived from o-toluenesulfonyl isocyanate)
Quantified Difference~2-fold increase in hCA II inhibition potency for para-substituted regiomers
ConditionsIn vitro carbonic anhydrase inhibition assay (hCA II isoform)

Procuring the correct regiomer is critical for medicinal chemists aiming to maximize target affinity and isoform selectivity in glaucoma and oncology drug development.

Chromatographic Tuning for LC-MS/MS Internal Standards

4-Fluorobenzenesulfonyl isocyanate is highly effective as a derivatizing agent to convert primary amines into a homologous series of sulfonylureas for use as LC-MS/MS internal standards. The fluorinated sulfonyl group imparts a predictable lipophilic shift and a distinct mass fragmentation pattern that prevents matrix interference [1].

Evidence DimensionChromatographic Retention and Mass Resolution
Target Compound DataPredictable retention time scaling with distinct fluorinated m/z transitions
Comparator Or BaselineUnderivatized primary amines or generic non-fluorinated standards
Quantified DifferenceEnables baseline chromatographic separation and matrix-free mass transitions not achievable with generic standards
ConditionsReversed-phase LC-MS/MS bioanalytical assays

Essential for analytical laboratories needing to synthesize custom, highly resolvable internal standards for complex biological matrices.

Medicinal Chemistry and Drug Discovery

Ideal precursor for the synthesis of isoform-selective carbonic anhydrase inhibitors (e.g., targeting hCA II and hCA XII), where the para-fluoro substitution provides critical binding interactions not achievable with generic sulfonyl isocyanates [1].

Complex Scaffold Synthesis

The mandatory reagent of choice for Zn(II)-catalyzed [2+2+1] multicomponent annulations to generate spirooxindole libraries, as standard aryl isocyanates lack the necessary electron-withdrawing properties to drive the reaction [2].

Bioanalytical Assay Development

Highly suited for the derivatization of primary amines to create custom, fluorinated homologous internal standards for LC-MS/MS and 19F NMR quantitative assays, ensuring predictable chromatographic retention and background-free detection [3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types